molecular formula C18H30N4O5 B8114949 Norbornene-PEG5 azide

Norbornene-PEG5 azide

Cat. No.: B8114949
M. Wt: 382.5 g/mol
InChI Key: GAHDDLLHYKFUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norbornene-PEG5 azide is a compound that combines the norbornene moiety with a polyethylene glycol (PEG) linker and an azide functional group. This compound is particularly notable for its applications in bioorthogonal chemistry, where it is used for the selective and efficient modification of biomolecules. The presence of the azide group allows for versatile chemical modifications, making it a valuable tool in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG5 azide typically involves the following steps:

    Norbornene Functionalization: The norbornene moiety is first functionalized with a suitable linker, such as a polyethylene glycol chain.

    Azide Introduction: The azide group is then introduced to the polyethylene glycol chain through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of norbornene and polyethylene glycol are reacted under controlled conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to remove any impurities.

Types of Reactions:

    Cycloaddition Reactions: this compound undergoes Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Cycloaddition: Copper(I) catalysts are commonly used to facilitate the Huisgen cycloaddition reaction.

    Substitution: Various nucleophiles can be used to replace the azide group under mild conditions.

Major Products:

    Triazoles: Formed from the cycloaddition reaction with alkynes.

    Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Norbornene-PEG5 azide has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Employed in the labeling and modification of biomolecules.

    Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates.

    Industry: Applied in the production of functionalized polymers and hydrogels for various industrial applications.

Mechanism of Action

The mechanism of action of Norbornene-PEG5 azide involves its ability to undergo bioorthogonal reactions without interfering with biological processes. The azide group reacts selectively with alkynes or other suitable partners, forming stable triazole linkages. This specificity allows for precise modifications of biomolecules, making it a powerful tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

  • Norbornene-PEG4 azide
  • Norbornene-PEG6 azide
  • Tetrazine-Norbornene

Comparison:

  • Norbornene-PEG5 azide is unique due to its specific polyethylene glycol chain length, which provides optimal solubility and biocompatibility for certain applications.
  • Norbornene-PEG4 azide and Norbornene-PEG6 azide differ in the length of the polyethylene glycol chain, affecting their solubility and reactivity.
  • Tetrazine-Norbornene offers an alternative bioorthogonal reaction pathway through the inverse electron-demand Diels–Alder reaction, which can be advantageous in specific contexts.

This compound stands out for its versatility and efficiency in bioorthogonal chemistry, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O5/c19-22-21-4-6-25-8-10-27-12-11-26-9-7-24-5-3-20-18(23)17-14-15-1-2-16(17)13-15/h1-2,15-17H,3-14H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHDDLLHYKFUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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